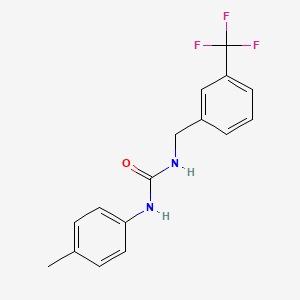

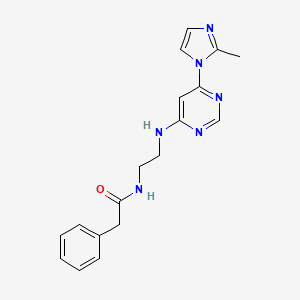

![molecular formula C18H20N2O4S2 B2499644 2-(2-(4-(Methylsulfonyl)phenyl)acetamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide CAS No. 919754-12-4](/img/structure/B2499644.png)

2-(2-(4-(Methylsulfonyl)phenyl)acetamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

The compound 2-(2-(4-(Methylsulfonyl)phenyl)acetamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide is a derivative of thiophene, a heterocyclic compound that has been the subject of various synthetic efforts due to its potential pharmacological activities. Thiophene derivatives are known for their diverse biological activities, which include antiarrhythmic, serotonin antagonist, and antianxiety effects, as demonstrated by a series of novel thiophene derivatives synthesized from 2-amino-4,5,6,7-tetrahydro-N-phenylbenzo[b]thiophene-3-carboxamide .

Synthesis Analysis

The synthesis of related thiophene derivatives involves initial reactions of 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide with different organic reagents. A notable method for the preparation of alkyl 2-aminobenzo[b]thiophene-3-carboxylates, which are structurally related to the compound , employs the Gewald three-component reaction. This reaction involves cyclohexanones, alkyl cyanoacetates, and sulfur, followed by dehydrogenation in benzonitrile under an air atmosphere to yield the desired products in good to excellent yields .

Molecular Structure Analysis

The molecular structure of thiophene derivatives is typically confirmed using various spectroscopic techniques, including infrared spectroscopy (IR), proton nuclear magnetic resonance (^1H NMR), mass spectrometry (MS), and elemental analysis. These methods provide detailed information about the molecular framework and substitution patterns of the synthesized compounds, which are crucial for understanding their chemical behavior and biological activity .

Chemical Reactions Analysis

Thiophene derivatives undergo a range of chemical reactions, depending on their functional groups and reaction conditions. The initial reactions to synthesize these compounds can involve nucleophilic substitutions, condensations, and other transformations that introduce various substituents into the thiophene core. The specific chemical reactions and conditions used in the synthesis of this compound would determine its final structure and properties .

Physical and Chemical Properties Analysis

The physical and chemical properties of thiophene derivatives, such as solubility, melting point, and stability, are influenced by their molecular structure. The presence of functional groups like the methylsulfonyl moiety and the acetamido linkage in the compound of interest would affect its physical properties and reactivity. The pharmacological profile of these compounds, including their toxicity (LD50) and therapeutic activities, is also an important aspect of their chemical properties analysis. The compounds synthesized in the referenced studies were found to exhibit high activity in pharmacological screenings, suggesting that similar derivatives could also possess significant biological effects .

Wissenschaftliche Forschungsanwendungen

Synthesis and Characterization

Synthesis Methods

This compound is synthesized through complex reactions involving various intermediates and reagents, as demonstrated in a study on the synthesis of related compounds (Talupur, Satheesh, & Chandrasekhar, 2021).

Characterization Techniques

The synthesized compounds are typically characterized using techniques such as IR, NMR, Mass, and elemental analysis, ensuring the accuracy and purity of the compound (Talupur et al., 2021).

Biological and Medicinal Research

Antimicrobial Properties

Some studies have focused on the antimicrobial properties of similar compounds, indicating potential applications in combating bacterial and fungal infections (Babu, Pitchumani, & Ramesh, 2013).

Anti-Inflammatory Activity

Compounds with a similar structure have been found to possess potent anti-inflammatory activity, which could be relevant in the treatment of inflammatory diseases (Radwan, Shehab, & El-Shenawy, 2009).

Anticancer Activity

Some related compounds have shown promising results in in vitro anticancer activity, suggesting potential applications in cancer therapy (Shams, Mohareb, Helal, & Mahmoud, 2010).

Enzyme Inhibition

These compounds have been studied for their enzyme inhibitory activities, which could be significant in the development of new drugs for various diseases (Abbasi et al., 2019).

Molecular Docking and Computational Studies

Docking Studies

Molecular docking studies are often conducted to understand the interaction of these compounds with biological targets, which is crucial in drug design and discovery (Talupur et al., 2021).

Computational Analysis

Theoretical investigations and computational calculations are used to predict the reactivity and properties of these compounds, aiding in the identification of potential therapeutic applications (Fahim & Ismael, 2021).

Eigenschaften

IUPAC Name |

2-[[2-(4-methylsulfonylphenyl)acetyl]amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H20N2O4S2/c1-26(23,24)12-8-6-11(7-9-12)10-15(21)20-18-16(17(19)22)13-4-2-3-5-14(13)25-18/h6-9H,2-5,10H2,1H3,(H2,19,22)(H,20,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PBCBUSVEWPQEQO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)C1=CC=C(C=C1)CC(=O)NC2=C(C3=C(S2)CCCC3)C(=O)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H20N2O4S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

392.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-{[3-(4-fluorobenzyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-[3-(methylsulfanyl)phenyl]acetamide](/img/structure/B2499561.png)

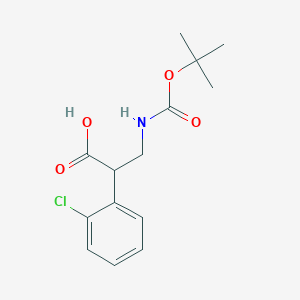

![N-(5-chloro-2-methylphenyl)-2-((5-methyl-4-oxo-7-phenyl-3-propyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2499564.png)

![2-(4,6-Dimethylpyrimidin-2-yl)octahydropyrrolo[3,4-c]pyrrole](/img/structure/B2499569.png)

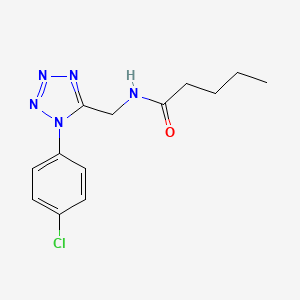

![N-(2,4-difluorophenyl)-2-((6-(4-methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)acetamide](/img/structure/B2499573.png)

![N-(5-(1H-indole-2-carbonyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)furan-2-carboxamide](/img/structure/B2499576.png)

![3-chloro-2-[2-methyl-4-(1H-pyrazol-5-yl)-1H-imidazol-1-yl]-5-(trifluoromethyl)pyridine](/img/structure/B2499580.png)

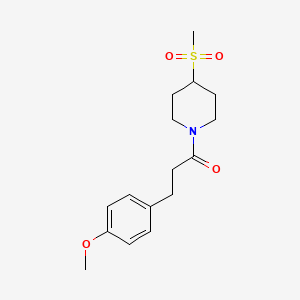

![5-chloro-N-[3-(2-methylpropoxy)propyl]-2-(methylsulfanyl)pyrimidine-4-carboxamide](/img/structure/B2499583.png)

![2-((7-acetyl-4-oxo-3-(p-tolyl)-3,4,5,6,7,8-hexahydropyrido[4',3':4,5]thieno[2,3-d]pyrimidin-2-yl)thio)-N-(3,5-dimethylphenyl)acetamide](/img/structure/B2499584.png)